Dimethyl-(6-piperidin-4-ylmethyl-pyridazin-3-yl)-amine dihydrochloride
Overview
Description
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Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Structural Analysis
- Novel synthesis processes of various pyridazine derivatives, including thieno[2,3-c]pyridazines, phthalazines, and aminopyridazines, have been developed, highlighting the diverse chemical reactivity and potential applications of compounds similar to Dimethyl-(6-piperidin-4-ylmethyl-pyridazin-3-yl)-amine dihydrochloride in synthetic chemistry (Gaby et al., 2003).
Chemical Reactions and Derivatives
- Research on the reactivity of pyrimido[4,5-c]pyridazine derivatives with various amines, including piperidine, revealed challenges in obtaining certain amino derivatives, indicating specific reactivity patterns that are important in synthetic chemistry (Gulevskaya et al., 1999).
Antioxidant Properties
- Studies on compounds structurally related to Dimethyl-(6-piperidin-4-ylmethyl-pyridazin-3-yl)-amine dihydrochloride, like 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, show promising antioxidant efficacy, suggesting potential biomedical applications (Dineshkumar & Parthiban, 2022).
Optical Properties
- Investigation into the optical properties of derivatives with electron-donating amino groups, such as piperidine, can provide insights into the impact of these groups on thermal, redox, and fluorescence properties, which is significant for materials science and photophysical studies (Palion-Gazda et al., 2019).
Molecular Structure Investigations
- Research on s-triazine derivatives incorporating piperidine, a molecule structurally similar to Dimethyl-(6-piperidin-4-ylmethyl-pyridazin-3-yl)-amine dihydrochloride, has been conducted, revealing insights into their molecular structure through X-ray crystallography and DFT calculations, beneficial for understanding the structural aspects of such compounds (Shawish et al., 2021).
Surface Protection Activities
- Some pyridazine derivatives have shown efficacy in protecting mild steel surfaces, indicating potential applications in corrosion inhibition and material sciences (Olasunkanmi et al., 2018).
Synthesis and Evaluation of Aminobenzoquinones
- New methods for synthesizing cyclic aminobenzoquinones, including compounds with piperidine, suggest potential applications in various chemical synthesis processes (Tuyun & Yıldız, 2018).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
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Please consult with a qualified professional or refer to specific scientific literature for more detailed and accurate information.
properties
IUPAC Name |
N,N-dimethyl-6-(piperidin-4-ylmethyl)pyridazin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4.2ClH/c1-16(2)12-4-3-11(14-15-12)9-10-5-7-13-8-6-10;;/h3-4,10,13H,5-9H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQUAAZIKLNXNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)CC2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-(6-piperidin-4-ylmethyl-pyridazin-3-yl)-amine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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